Pyrrolo[1,2-b]pyridazine-6-carboxamide
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazine-6-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-4-7-2-1-3-10-11(7)5-6/h1-5H,(H2,9,12) |
InChI Key |
YEMWTWPDAVORFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Pyrrolo[1,2-b]pyridazine-6-carboxamide
Cyclization via 1,3-Dipolar Cycloaddition of Pyridazinium N-ylides
One of the classical and effective methods to obtain pyrrolo[1,2-b]pyridazine derivatives involves the 1,3-dipolar cycloaddition between pyridazinium N-ylides and activated dipolarophiles. This method allows the construction of the fused bicyclic system characteristic of pyrrolo[1,2-b]pyridazines. For example, intramolecular cyclization of hexahydro-3(2H)pyridazinones, synthesized from diethyl 4-oxopimelate and hydrazine derivatives, leads to octahydro-pyrrolo[1,2-b]pyridazine-2,7-diones, which serve as precursors for further functionalization.
Condensation of 1-Aminopyrrole with β-Dicarbonyl Compounds
A widely used method starts from 1-aminopyrrole and β-dicarbonyl compounds. Flitsch and Kramer originally reported the synthesis of pyrrolo[1,2-b]pyridazines by condensing 1-aminopyrrole with various β-dicarbonyl substrates such as benzoylacetone and benzoylacetaldehyde. This approach yields substituted pyrrolopyridazines with regioselectivity depending on the nature of the β-dicarbonyl compound used. For example, benzoylacetone yields a single isomer, while benzoylacetaldehyde produces a mixture of isomers.
New Synthetic Route via Carbamate Derivatives and Chalcone Condensation
A recent and notable synthetic approach involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate to form a carbamate intermediate. This intermediate then undergoes condensation with chalcones in the presence of p-toluenesulfonic acid (p-TSA), leading to the formation of pyrrolo[1,2-b]pyridazine derivatives.
- The initial reaction forms a carbamic acid tert-butyl ester intermediate.
- Subsequent condensation with chalcones results in dihydropyrrolo[1,2-b]pyridazine derivatives.
- The reaction is believed to proceed through hydrolysis and decarboxylation of the carbamate, followed by condensation to form an alkenyl imine intermediate, which cyclizes and undergoes isopropyl migration to yield the final product.
This method provides good yields (64–88%) and tolerates various substituents on the aromatic rings, as summarized in Table 1 below.
Table 1. Yields and Reaction Times for Pyrrolo[1,2-b]pyridazine Derivatives via Carbamate-Chalcone Route
| Entry | Product Code | R Substituent | R1 Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 1 | 6a | H | F | 86 | 19 |
| 2 | 6b | Cl | F | 84 | 18 |
| 3 | 6c | Cl | CH3 | 73 | 21 |
| 4 | 6d | Br | CH3 | 70 | 22 |
| 5 | 6e | Cl | Cl | 88 | 15 |
| 6 | 6f | Br | F | 82 | 15 |
| 7 | 6g | Br | H | 68 | 23 |
| 8 | 6h | Cl | H | 70 | 22 |
| 9 | 6i | H | CH3 | 65 | 22 |
| 10 | 6j | CH3 | CH3 | 64 | 25 |
The products were characterized by IR, mass spectrometry, high-resolution mass spectrometry (HRMS), and extensive NMR analyses (1H, 13C, and 2D NMR), confirming the formation of dihydropyrrolo[1,2-b]pyridazine structures rather than the initially expected carboxamide derivatives.
Aromatization to Pyrrolo[1,2-b]pyridazine Core
The dihydro derivatives obtained from the above method can be further aromatized by heating in the presence of p-TSA in toluene at elevated temperatures (around 110 °C) for extended periods (14–28 hours). This step yields fully aromatic pyrrolo[1,2-b]pyridazine derivatives with good to excellent yields (59–84%) as shown in Table 2.
Table 2. Aromatization Yields of Pyrrolo[1,2-b]pyridazine Derivatives
| Compound No. | R Substituent | R1 Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 17a | H | F | 75 | 25 |
| 17b | Cl | F | 81 | 19 |
| 17c | Cl | CH3 | 79 | 23 |
| 17d | Br | CH3 | 76 | 22 |
| 17e | Cl | Cl | 84 | 14 |
| 17f | Br | F | 83 | 14 |
| 17g | Br | H | 63 | 22 |
| 17h | Cl | H | 73 | 20 |
| 17i | H | CH3 | 61 | 28 |
| 17j | CH3 | CH3 | 59 | 27 |
This aromatization step is crucial for obtaining the stable pyrrolo[1,2-b]pyridazine core structure suitable for further functionalization and applications.
Mechanistic Insights
The proposed mechanism for the formation of pyrrolo[1,2-b]pyridazine derivatives via the carbamate-chalcone route involves:
- Initial formation of a carbamate intermediate by reaction of the keto-phenylamide with tertiary butyl carbazate.
- Hydrolysis and decarboxylation of the carbamate to yield an amine intermediate.
- Condensation of the amine with chalcone to form an alkenyl imine.
- Cyclization of the imine intermediate followed by migration of the isopropyl group to form the dihydropyrrolo[1,2-b]pyridazine.
- Final aromatization by acid-catalyzed dehydrogenation to yield the pyrrolo[1,2-b]pyridazine core.
Independent synthesis of intermediates and spectroscopic characterization support this mechanistic pathway.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
While the search results provide information on pyrrolo[1,2-b]pyridazine derivatives and their applications, none of them specifically focus on pyrrolo[1,2-b]pyridazine-6-carboxamide. However, based on the available information, we can infer potential applications and research directions for this compound.
Biological and Pharmaceutical Applications
- Antitumor Activity: Pyrrolo[1,2-b]pyridazines, in general, have demonstrated antitumor activity against human adenocarcinoma-derived cell lines, such as colon, ovary, and breast cancer cells . Pyrrolo[1,2-b]pyridazine-6-carboxamide may exhibit similar cytotoxic effects and could be further explored as a potential anticancer agent .
- Anti-inflammatory Properties: Some pyrrolo[1,2-b]pyridazines have shown anti-inflammatory effects . this compound might possess similar properties, making it a candidate for developing anti-inflammatory drugs .
- Enzyme Inhibition: Pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as Janus kinase (JAK) inhibitors . Modifying the carboxamide substituent at the 6-position might lead to compounds with different selectivity profiles for JAK isoforms or other kinases, expanding their potential therapeutic applications .
- Antimicrobial Activity: Pyrrolo[1,2-b]pyridazines have antibacterial properties . Therefore, the compound may also be investigated for similar applications.
Optical and Sensory Applications
- Fluorescent Sensors: Pyrrolopyridazine derivatives have fluorescent properties that can be used in sensors . this compound could be modified to create fluorescent sensors for specific biological or chemical targets .
- Lasers and Semiconductors: The fluorescent properties of pyrrolopyridazines also make them interesting for use in lasers and semiconductor devices .
Other Applications
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Research and Development Status
Pyrrolo[1,2-b]pyridazine derivatives are under active investigation, with patents covering novel synthetic routes and therapeutic applications . In contrast, imidazo[1,2-b]pyridazines are advancing as kinase inhibitors, reflecting divergent drug discovery trajectories .
Q & A
Q. What are the foundational synthetic routes for Pyrrolo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yields?
The Chichibabin reaction is a classical method for synthesizing pyrrolo[1,2-b]pyridazine derivatives. For example, quaternizing 3,6-dimethylpyridazine with ethyl bromopyruvate followed by cyclization yields the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid . Alternative methods include using p-toluenesulfonic acid (p-TSA) in toluene at 110°C for aromatization, achieving derivatives like 4,7-bis-(4-fluorophenyl)-5-isopropyl-2,6-diphenylpyrrolo[1,2-b]pyridazine with optimized reaction times (25 hours) . Key factors affecting yields include solvent choice, temperature, and catalyst loading.
Q. How can researchers purify and characterize this compound derivatives?
Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization employs:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ for C₁₄H₁₀N₂O₂: calcd. 262.0742, found 262.0745) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What spectroscopic techniques are critical for confirming the core structure of pyrrolo[1,2-b]pyridazine derivatives?
- UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~270–320 nm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bends (~3300 cm⁻¹ for carboxamide) .
- X-ray Crystallography : Resolve substituent orientation and hydrogen-bonding networks in crystalline derivatives .
Advanced Research Questions
Q. How can computational models predict the electronic and magnetic properties of this compound?
Quantum mechanical continuum solvation models (e.g., PCM or COSMO) calculate:
- Nuclear shielding constants (for NMR chemical shifts) using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level .
- Electronic Circular Dichroism (ECD) : Simulate chiral derivatives’ spectra to correlate absolute configuration with experimental data .
- Solvent effects : Predict solvatochromic shifts in polar solvents (e.g., DMSO vs. chloroform) .
Q. What strategies resolve contradictions in synthetic yields or byproduct formation across different methods?
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., cycloimmonium bromide in Chichibabin reactions) .
- Byproduct Analysis : Isolate side products via preparative TLC and characterize using 2D NMR (COSY, HSQC) to identify competing pathways .
- Optimization via DoE : Apply Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity systematically .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances antifungal activity by increasing membrane permeability .
- Hybrid Scaffolds : Fusing imidazo[1,2-b]pyridazine with thiazole rings (e.g., 2-cyclopropyl-N-[3-(2-methylthiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide) improves selectivity for kinase targets like GSK-3 .
- SAR Studies : Test derivatives in enzymatic assays (IC₅₀ values) and correlate logP values with cellular uptake .
Key Considerations for Experimental Design
- Novelty : Prioritize unexplored substituents (e.g., spirocyclic or heteroaryl groups) to expand SAR databases .
- Ethics : Ensure compliance with biosafety protocols when testing bioactive derivatives in cell-based assays .
- Reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
